molecular formula C6H4ClNO2 B3113131 4-Hydroxypyridine-2-carbonyl chloride CAS No. 1934913-77-5

4-Hydroxypyridine-2-carbonyl chloride

Cat. No.: B3113131
CAS No.: 1934913-77-5
M. Wt: 157.55 g/mol
InChI Key: PSPICFXHNFYGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypyridine-2-carbonyl chloride, also known as 2-pyridinecarbonyl chloride or 2-chloro-4-pyridinecarbonyl chloride, is a versatile compound with a molecular formula of C6H4ClNO2 and a molecular weight of 157.55 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxypyridine-2-carbonyl chloride typically involves the chlorination of 4-hydroxypyridine. One common method is the reaction of 4-hydroxypyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of this compound along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4), may be employed depending on the desired transformation.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

4-Hydroxypyridine-2-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxypyridine-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of amides, esters, or thioesters. This reactivity is crucial for its applications in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

    2-Chloropyridine: A halogenated derivative of pyridine with similar reactivity but different substitution patterns.

    4-Chloropyridine: Another chlorinated pyridine derivative with distinct chemical properties and applications.

Uniqueness: 4-Hydroxypyridine-2-carbonyl chloride is unique due to its hydroxyl and carbonyl functional groups, which provide distinct reactivity compared to other chloropyridine derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPICFXHNFYGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyridine-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Hydroxypyridine-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Hydroxypyridine-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Hydroxypyridine-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Hydroxypyridine-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Hydroxypyridine-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.